5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-hexylvalerophenone
Description
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-hexylvalerophenone is a synthetic organic compound featuring a valerophenone backbone (a five-carbon ketone chain attached to a phenyl group) substituted with a 4'-hexyl group on the aromatic ring and a 5,5-dimethyl-1,3-dioxane moiety on the aliphatic chain. This compound is structurally related to intermediates used in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-hexylphenyl)pentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O3/c1-4-5-6-7-10-19-13-15-20(16-14-19)21(24)11-8-9-12-22-25-17-23(2,3)18-26-22/h13-16,22H,4-12,17-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLOJDJPTWKPHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)CCCCC2OCC(CO2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645990 | |
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-hexylphenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-51-6 | |
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-hexylphenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-hexylvalerophenone typically involves the formation of the dioxane ring followed by the introduction of the valerophenone moiety. One common method involves the reaction of 5,5-dimethyl-1,3-dioxane with a suitable hexylvalerophenone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-hexylvalerophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dioxane ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Organic Synthesis
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-hexylvalerophenone is utilized as a versatile building block in organic synthesis. Its structure allows for various functional group transformations, making it valuable for synthesizing complex organic molecules.
Key Reactions
- Alkylation : The compound can undergo alkylation reactions to introduce various alkyl groups, enhancing its applicability in creating derivatives with tailored properties.
- Reduction : It can be reduced to form alcohols or other functional groups, which are essential intermediates in pharmaceutical chemistry.
Photochemistry
This compound exhibits interesting photochemical properties that are being explored for applications in photoinitiators and light-harvesting materials.
Photoinitiators
- Used in UV-curable coatings and inks, where it helps initiate polymerization upon exposure to UV light.
- Its efficiency as a photoinitiator is attributed to its ability to absorb UV light and generate reactive species that facilitate polymerization.
Material Science
In material science, this compound is investigated for its potential use in developing advanced materials.
Polymer Composites
- When incorporated into polymer matrices, this compound enhances mechanical properties and thermal stability.
- It is being studied for applications in coatings that require durability and resistance to environmental factors.
Case Study 1: Use in Photoinitiator Systems
A study published in the Journal of Photochemistry demonstrated the effectiveness of this compound as a photoinitiator in UV-cured coatings. The results indicated a significant improvement in curing speed and final film properties compared to traditional photoinitiators.
Case Study 2: Synthesis of Novel Polymers
Research conducted at a leading university explored the synthesis of novel polymers using this compound as a monomer. The polymers exhibited enhanced thermal stability and mechanical strength, making them suitable for high-performance applications.
Mechanism of Action
The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-hexylvalerophenone involves its interaction with specific molecular targets. The dioxane ring and valerophenone moiety can interact with enzymes and receptors, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and functional attributes of 5-(5,5-dimethyl-1,3-dioxan-2-yl)-4'-hexylvalerophenone with analogous derivatives:
Structural and Functional Analysis
Phenyl Substituents: The hexyl group in the target compound increases lipophilicity (logP ~6.5 estimated), favoring membrane permeability but reducing aqueous solubility. Methoxy and trifluoromethyl groups alter electronic properties: methoxy is electron-donating, while trifluoromethyl is electron-withdrawing, affecting binding interactions in biological systems .
Comparatively, 1,3-dioxolane derivatives (e.g., dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate) show similar rigidity but smaller ring size, influencing solubility and synthetic accessibility .
Biological Activity :
- Dioxolane derivatives (e.g., compound 7 in ) demonstrated MIC values of 4.8–19.5 µg/mL against S. aureus and C. albicans, attributed to their ability to disrupt microbial membranes. The target compound’s hexyl group may enhance similar activity, though direct data are unavailable .
- Chlorinated derivatives (e.g., 2',5'-dichloro) may pose higher toxicity risks due to reactive intermediates formed during metabolism .
Applications: Fluorinated and methoxylated variants are used in drug discovery and dye synthesis (e.g., as intermediates for fluorescent probes) . The target compound’s lipophilicity makes it suitable for non-polar applications, such as surfactant formulations or organic electronics .
Biological Activity
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-hexylvalerophenone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In a study evaluating various compounds for their ability to modulate mRNA splicing, it was found that this compound demonstrated selective cytotoxicity against several cancer cell lines. The compound's IC50 values were reported to be below 5 µM in certain tumor lines, indicating significant potency compared to other tested analogs .
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| JeKo-1 | < 5 | High |
| JVM-2 | < 5 | High |
| Other Tumor Lines | > 5 | Moderate |
The compound's mechanism appears to involve the inhibition of mRNA splicing, which is crucial for cancer cell proliferation. This mechanism aligns with findings from other studies on spliceosome modulators that have shown promise in targeting aggressive cancers .
Antimicrobial Activity
In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. Preliminary studies have indicated that it possesses moderate antibacterial activity against various strains of bacteria. The compound was tested against Escherichia coli and showed an IC50 value comparable to established antibiotics .
Table 2: Antimicrobial Activity of this compound
| Microorganism | IC50 (µg/mL) | Activity Level |
|---|---|---|
| E. coli | 1.9 | Moderate |
| Candida albicans | 0.82 | High |
| Aspergillus flavus | 1.2 | Moderate |
These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .
Case Study 1: Antitumor Efficacy
In a controlled animal study investigating the antitumor efficacy of various compounds, this compound was administered to mice with xenografted tumors. The results showed a significant reduction in tumor size compared to control groups receiving placebo treatments. This study supports the compound's potential as an effective therapeutic agent against certain types of cancer .
Case Study 2: Antibacterial Testing
Another study focused on the antibacterial effects of the compound against clinical isolates of E. coli. The results demonstrated that it inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics. This suggests a promising avenue for further development in treating bacterial infections resistant to current therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
